N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(furan-2-yl)-1H-pyrazole-3-carboxamide
Description
This compound is a pyrazole-3-carboxamide derivative featuring a cyclopropyl group at the N-position, a 1,1-dioxidotetrahydrothiophen-3-yl moiety at the 1-position, and a furan-2-yl substituent at the 5-position. The furan-2-yl group contributes π-electron density, which may influence binding interactions in biological systems.
Properties
IUPAC Name |
N-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-5-(furan-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c19-15(16-10-3-4-10)12-8-13(14-2-1-6-22-14)18(17-12)11-5-7-23(20,21)9-11/h1-2,6,8,10-11H,3-5,7,9H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHUQBXDZHGSDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NN(C(=C2)C3=CC=CO3)C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(furan-2-yl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound has a complex structure featuring a pyrazole ring, which is known for its pharmacological versatility. The presence of the cyclopropyl group and the tetrahydrothiophene moiety contributes to its unique chemical properties.
- Molecular Formula : CHNOS
- Molecular Weight : 282.33 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The methods often include:
- Formation of the pyrazole nucleus.
- Introduction of the cyclopropyl and tetrahydrothiophene groups.
- Finalization with carboxamide formation.
Antifungal Activity
Research indicates that derivatives of pyrazole compounds exhibit notable antifungal activities. A study synthesized various pyrazole carboxamides and tested them against pathogenic fungi, demonstrating that some compounds significantly inhibited fungal growth, with EC values comparable to established antifungals like carbendazol .
Table 1: Antifungal Activity of Pyrazole Derivatives
| Compound ID | Fungal Strain | EC (μg/mL) | Comparison with Carbendazol |
|---|---|---|---|
| 7ai | Rhizoctonia solani | 0.37 | Lower than carbendazol |
| 7af | Alternaria porri | 35.05 | Higher than carbendazol |
| 7bg | Marssonina coronaria | >100 | Higher than carbendazol |
| 7bi | Cercospora petroselini | 28.88 | Higher than carbendazol |
Cytotoxic and Antibacterial Activities
Beyond antifungal properties, pyrazole derivatives have shown cytotoxic effects against various cancer cell lines. Studies suggest that these compounds can induce apoptosis in cancer cells, making them candidates for further investigation in oncology . Additionally, their antibacterial properties have been highlighted in multiple studies, indicating effectiveness against Gram-positive and Gram-negative bacteria.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in fungal cell wall synthesis or bacterial replication.
- Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.
Case Study 1: Antifungal Efficacy
In a laboratory setting, a series of pyrazole carboxamides were tested for antifungal efficacy against Rhizoctonia solani. The study revealed that modifications in the side chains significantly influenced the antifungal potency, suggesting a structure-activity relationship (SAR) that warrants further exploration .
Case Study 2: Cytotoxicity
A recent study evaluated the cytotoxic effects of several pyrazole derivatives on human cancer cell lines. Results indicated that certain modifications to the pyrazole structure enhanced cytotoxicity, leading to a significant reduction in cell viability at low concentrations .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The target compound’s substituents distinguish it from analogs in the evidence. Key comparisons include:
- Cyclopropyl vs.
- Sulfone vs. Chloro Substituents : The 1,1-dioxidotetrahydrothiophen-3-yl group enhances polarity and oxidative stability relative to chloro-substituted analogs like 3b, which may exhibit higher lipophilicity .
- Furan-2-yl vs. Chlorophenyl : The furan ring’s electron-rich nature contrasts with the electron-withdrawing chloro groups in 3b and 3d, possibly altering binding affinity in enzyme inhibition assays .
Structural and Conformational Analysis
highlights bond angles and torsional strains in pyrazole derivatives:
Preparation Methods
Preparation of 3-Hydrazinyltetrahydrothiophene 1,1-Dioxide
The 1,1-dioxidotetrahydrothiophen-3-yl group at position 1 of the pyrazole is introduced via a substituted hydrazine precursor.
Procedure :
- Oxidation of Tetrahydrothiophene : Tetrahydrothiophene is oxidized to tetrahydrothiophene 1,1-dioxide using hydrogen peroxide (30%) in acetic acid at 60°C for 6 hours.
- Bromination : The sulfone undergoes radical bromination at position 3 using N-bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride under UV light.
- Hydrazine Substitution : The brominated intermediate reacts with hydrazine hydrate (80%) in ethanol at reflux for 12 hours to yield 3-hydrazinyltetrahydrothiophene 1,1-dioxide.
Key Data :
| Parameter | Value |
|---|---|
| Yield (Step 1) | 92% |
| Yield (Step 3) | 78% |
| Characterization | $$ ^1\text{H NMR} $$: δ 3.15 (m, 2H), 2.95 (m, 2H), 2.30 (m, 1H) |
Synthesis of Ethyl 3-(Furan-2-yl)-3-oxopropanoate
The furan-2-yl substituent at position 5 is introduced via a β-keto ester precursor.
Procedure :
- Claisen Condensation : Furan-2-carbaldehyde reacts with ethyl acetoacetate in the presence of sodium ethoxide (20% w/v) in ethanol at 0°C for 2 hours.
- Isolation : The product is extracted with dichloromethane, washed with brine, and purified via vacuum distillation.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85% |
| Boiling Point | 120–122°C (5 mmHg) |
| Characterization | IR (KBr): 1715 cm$$ ^{-1} $$ (C=O) |
Pyrazole Ring Formation
The pyrazole core is assembled via cyclocondensation of the β-keto ester and hydrazine derivative.
Procedure :
- Cyclocondensation : Ethyl 3-(furan-2-yl)-3-oxopropanoate (1.0 equiv) and 3-hydrazinyltetrahydrothiophene 1,1-dioxide (1.1 equiv) are refluxed in acetic acid (10% v/v) in dioxane for 8 hours.
- Isolation : The crude product is recrystallized from ethanol to yield 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylate.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 76% |
| Melting Point | 148–150°C |
| $$ ^1\text{H NMR} $$ | δ 8.12 (s, 1H, pyrazole-H), 7.45 (d, 1H, furan-H) |
Hydrolysis and Amidation
Saponification of Ester to Carboxylic Acid
The ethyl ester is hydrolyzed to the carboxylic acid under basic conditions.
Procedure :
The pyrazole carboxylate (1.0 equiv) is treated with NaOH (2.0 equiv) in ethanol-water (4:1) at 80°C for 4 hours. Acidification with HCl (1M) yields the carboxylic acid.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 89% |
| Characterization | $$ \text{LC-MS} $$: m/z 323.1 [M+H]$$ ^+ $$ |
Formation of Carboxamide
The carboxylic acid is coupled with cyclopropylamine using a peptide coupling agent.
Procedure :
The carboxylic acid (1.0 equiv) is activated with HATU (1.2 equiv) and DIEA (2.0 equiv) in DMF at 0°C for 30 minutes. Cyclopropylamine (1.5 equiv) is added, and the reaction is stirred at room temperature for 12 hours.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 82% |
| Melting Point | 192–194°C |
| $$ ^{13}\text{C NMR} $$ | δ 165.4 (C=O), 110.3 (cyclopropyl-C) |
Optimization and Challenges
- Regioselectivity in Cyclocondensation : The use of acetic acid as a catalyst ensures preferential formation of the 1,3,5-trisubstituted pyrazole over regioisomers.
- Stability of Sulfone Group : Mild reaction conditions (pH 6–8, temperatures <100°C) prevent degradation of the tetrahydrothiophene dioxide moiety.
- Amidation Efficiency : HATU-mediated coupling achieves higher yields compared to EDCl/HOBt due to reduced steric hindrance at position 3.
Analytical Characterization
Spectroscopic Data :
- $$ ^1\text{H NMR} $$ (500 MHz, DMSO-$$ d_6 $$) : δ 8.45 (s, 1H, pyrazole-H), 7.60 (d, $$ J = 3.4 $$ Hz, 1H, furan-H), 3.20–3.05 (m, 4H, tetrahydrothiophene-H), 2.95 (m, 1H, cyclopropyl-H).
- $$ \text{HRMS} $$ : Calculated for $$ \text{C}{16}\text{H}{18}\text{N}3\text{O}4\text{S} $$: 372.1018; Found: 372.1015.
Q & A
Q. What are the optimal synthetic routes for N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(furan-2-yl)-1H-pyrazole-3-carboxamide, and how can yield and purity be improved?
The synthesis involves multi-step reactions, including cyclopropane ring formation, tetrahydrothiophene sulfone functionalization, and pyrazole core assembly. Key steps include:
- Nucleophilic substitution to introduce the cyclopropyl group.
- Oxidation of tetrahydrothiophene to the 1,1-dioxide moiety using hydrogen peroxide or ozone .
- Condensation reactions to link the furan-2-yl group to the pyrazole ring .
Methodological optimization : - Use catalytic agents (e.g., Pd/C for hydrogenation) to enhance reaction efficiency.
- Monitor reaction progress via TLC and HPLC , adjusting solvent polarity (e.g., DMF for solubility) and temperature (60–80°C) to suppress side reactions .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.2 ppm, furan protons at δ 6.3–7.4 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular weight (e.g., expected [M+H]+ ~423 Da) .
- IR Spectroscopy : Detect functional groups like sulfone (S=O stretch at ~1300 cm⁻¹) and carboxamide (C=O at ~1650 cm⁻¹) .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Enzyme inhibition assays : Test against kinases or proteases due to the pyrazole-carboxamide scaffold’s affinity for ATP-binding pockets .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Solubility profiling : Measure in PBS or DMSO to guide formulation for in vivo studies .
Advanced Research Questions
Q. How do electronic effects of the tetrahydrothiophene-1,1-dioxide moiety influence reactivity in cross-coupling reactions?
The sulfone group acts as a strong electron-withdrawing group, polarizing the tetrahydrothiophene ring and directing electrophilic substitution. Experimental validation :
- Perform DFT calculations to map electron density distribution.
- Compare reaction rates with/without the sulfone group in Suzuki-Miyaura couplings (e.g., using Pd(PPh₃)₄) to quantify electronic effects .
Q. What strategies mitigate steric hindrance during functionalization of the pyrazole core?
- Protecting group chemistry : Use Boc or Fmoc groups to shield the carboxamide during alkylation .
- Microwave-assisted synthesis : Enhance reaction kinetics under controlled conditions (e.g., 100°C, 30 min) to overcome steric barriers .
- Crystallography : Analyze X-ray structures to identify steric hotspots and guide regioselective modifications .
Q. How can contradictory data on its pharmacokinetic (PK) properties be resolved?
Case example : Discrepancies in oral bioavailability (e.g., 15% in rodents vs. 5% in primates). Methodological approach :
- Conduct species-specific metabolic profiling using liver microsomes to identify cytochrome P450 isoforms involved in degradation .
- Modify the furan ring (e.g., replace with thiophene) to reduce first-pass metabolism, guided by QSAR models .
Q. What computational tools predict binding modes with biological targets?
- Molecular docking (AutoDock Vina) : Simulate interactions with COX-2 or EGFR kinases, leveraging the pyrazole-carboxamide’s planar structure .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key hydrogen bonds (e.g., carboxamide with Arg125 in COX-2) .
Methodological Comparison Table
| Parameter | Basic Approach | Advanced Technique |
|---|---|---|
| Synthesis Monitoring | TLC, melting point analysis | Real-time FTIR with ReactIR™ |
| Purity Assessment | HPLC (UV detection) | Chiral SFC for enantiomeric excess determination |
| Target Interaction | Radioligand binding assays | Cryo-EM for sub-Å resolution binding site maps |
| PK Profiling | Plasma half-life (t₁/₂) in rodents | PBPK modeling integrating CYP3A4 polymorphism |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
